molecular formula C22H28N4O4 B1665964 Ametantrone CAS No. 64862-96-0

Ametantrone

Cat. No. B1665964
CAS RN: 64862-96-0
M. Wt: 412.5 g/mol
InChI Key: FFGSXKJJVBXWCY-UHFFFAOYSA-N
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Description

Ametantrone is an anticancer drug candidate that targets DNA . It is a topoisomerase II inhibitor of the anthrapyrazole family . It induces interstrand DNA cross-links in HeLa S3 cells . It is also an antitumor agent that intercalates into DNA and induces topoisomerase II (TOP2)-mediated DNA break .


Synthesis Analysis

Ametantrone has been synthesized by combining it with two identical peptide arms including a central Lys residue to selectively target palindromic sequences of DNA of malignant cells . The peptide arms are linked to the ametantrone core through 1,2,3-triazole . This new ametantrone derivative has been obtained thanks to a convergent synthetic pathway, whose key steps were double nucleophilic substitution performed on the ametantrone core, followed by “double-site” 1,3-dipolar cycloaddition affording the 1,4-disubstituted triazole linker almost quantitatively .


Molecular Structure Analysis

The molecular weight of Ametantrone is 412.48 and its formula is C22H28N4O4 . The most promising compound results from derivatization of one of the side chains of the anthraquinone ring with the small aminoglycoside neamine through a short spacer .


Chemical Reactions Analysis

Mitoxantrone and Ametantrone inhibit hydroperoxide-dependent initiation and propagation reactions in fatty acid peroxidation . They inhibited NADPH- cytochrome P-450 reductase- and xanthine oxidase- catalyzed conjugated diene formation from linoleic acid in a concentration-dependent manner .


Physical And Chemical Properties Analysis

Ametantrone is a crystalline solid . Its molecular formula is C22H28N4O4 and its molecular weight is 412.5 .

Scientific Research Applications

Preclinical Toxicity Studies

Ametantrone has undergone preclinical toxicity studies, which are essential in understanding its potential as an antineoplastic agent. Watkins et al. (1986) conducted studies in mice and dogs to establish the tolerable levels of Ametantrone, revealing its toxicological profile and identifying target organs for toxicity (Watkins et al., 1986).

Pharmacological Activity and DNA Binding

Kapuściński and Darżynkiewicz (1986) explored the relationship between the pharmacological activity of Ametantrone and its ability to condense nucleic acids. Their study offers insights into the interaction between Ametantrone and nucleic acids, which is crucial for understanding its mechanism of action in cancer therapy (Kapuściński & Darżynkiewicz, 1986).

Rational Design and DNA Targeting

Gianoncelli et al. (2010) conducted research on the design of novel Ametantrone derivatives aimed at targeting specific DNA sequences. This study represents an advancement in the targeted treatment of oncological diseases, highlighting the potential of Ametantrone in precision medicine (Gianoncelli et al., 2010).

Interactions with DNA

The interactions of Ametantrone with DNA have been a significant focus in scientific research. Kapuściński and Darżynkiewicz (1985) investigated these interactions, contributing to a better understanding of how Ametantrone functions at the molecular level (Kapuściński & Darżynkiewicz, 1985).

Anti-proliferative Characteristics

Shchekotikhin et al. (2011) synthesized new derivatives of Ametantrone and evaluated their anti-proliferative activity. This study extends the understanding of Ametantrone's potential applications in cancer treatment (Shchekotikhin et al., 2011).

Safety And Hazards

Ametantrone should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The design and synthesis of an antitumor intercalating agent Ametantrone complemented with two identical peptide arms including a central Lys residue in order to selectively target palindromic sequences of DNA of malignant cells could open new avenues towards the design of targeted intercalating agents .

properties

IUPAC Name

1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGSXKJJVBXWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70711-40-9 (diacetate salt)
Record name Ametantrone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60215153
Record name Ametantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ametantrone

CAS RN

64862-96-0
Record name Ametantrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64862-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ametantrone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ametantrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196473
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ametantrone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMETANTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNT6041ST1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
JAN Kapuscinski, Z Darzynkiewicz - Biochemical pharmacology, 1985 - Elsevier
… magnitude more potent an antitumor drug than Ametantrone, … towards AT has been observed in the case of Ametantrone … the present study was to measure the affinity of Ametantrone …
Number of citations: 149 www.sciencedirect.com
JW Lown, AR Morgan, SF Yen, YH Wang… - Biochemistry, 1985 - ACS Publications
The binding constants for interaction of the anticancer agents mitoxantrone and ametantrone and several congeners with calf thymus DNA and the effects of ionic strength changes …
Number of citations: 178 pubs.acs.org
J Kapuscinski, Z Darzynkiewicz - Proceedings of the …, 1986 - National Acad Sciences
Ametantrone (HAQ) and mitoxantrone (DHAQ) are structurally similar antitumor drugs of the anthracenedione class. The cytostatic, cytotoxic, and antitumor activities of these drugs are …
Number of citations: 129 www.pnas.org
J Mazerski, S Martelli, E Borowski - Acta Biochimica Polonica, 1998 - ojs.ptbioch.edu.pl
Intercalative binding of the antitumor drugs ametantrone and mitoxantrone to the dodecamer duplex d (CGCGAGCTCGCG) 2 was studied by applying molecular dynamics in water with …
Number of citations: 85 ojs.ptbioch.edu.pl
WA Denny, LP Wakelin - Anti-cancer drug design, 1990 - europepmc.org
The kinetics of association and dissociation of DNA complexes of the anti-tumour agents mitoxantrone, ametantrone and related 1, 4-bis (alkylamino) anthraquinones have been …
Number of citations: 78 europepmc.org
A Skladanowski, J Konopa - British journal of Cancer, 2000 - nature.com
We show here that mitoxantrone and ametantrone induce interstrand DNA cross-links in HeLa S 3 cells. These cross-links were observed only in cellular system suggesting that …
Number of citations: 50 www.nature.com
FM Schabel Jr, TH Corbett, DP Griswold Jr… - Cancer treatment …, 1983 - Elsevier
Dr Schabel had intended to give this paper at the 13th International Chemotherapy Congress in Vienna but collapsed and died moments before he was due to deliver it. He had …
Number of citations: 25 www.sciencedirect.com
ED Kharasch, RF Novak - Journal of Biological Chemistry, 1985 - ASBMB
The anthracenedione antineoplastic agents mitoxantrone and ametantrone are potent inhibitors of basal and drug-stimulated lipid peroxidation in a variety of subcellular systems (…
Number of citations: 63 www.jbc.org
X Yang, H Robinson, YG Gao, AHJ Wang - Biochemistry, 2000 - ACS Publications
The binding of a macrocyclic bisacridine and an antitumor intercalator ametantrone to DNA has been studied. We carried out X-ray diffraction analyses of the complexes between both …
Number of citations: 51 pubs.acs.org
B Drewinko, LY Yang, B Barlogie, JM Trujillo - Cancer Research, 1983 - AACR
… , about 14 times more efficacious than ametantrone, and about 22 times more powerful than … as the most active compound while bisantrene and ametantrone are the least active agents. …
Number of citations: 57 aacrjournals.org

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